1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester

Description

Structural Characterization and Nomenclature

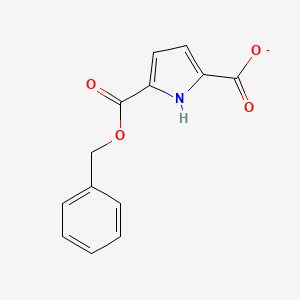

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester (CAS: 848352-99-8) is a heterocyclic organic compound with the molecular formula $$ \text{C}{13}\text{H}{11}\text{NO}_4 $$. Its IUPAC name derives from the pyrrole core substituted at positions 2 and 5 with carboxylic acid and benzyl ester groups, respectively. The structure features a planar pyrrole ring with conjugated π-electrons, modified by the electron-withdrawing carboxylate and ester functionalities (Figure 1).

Table 1: Key structural identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 848352-99-8 | |

| Molecular Weight | 245.23 g/mol | |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C(=O)O |

The benzyl ester group at position 5 introduces steric bulk, influencing the compound’s reactivity and intermolecular interactions.

Historical Context of Pyrrole-2,5-dicarboxylic Acid Derivatives

Pyrrole-2,5-dicarboxylic acid derivatives emerged in the late 20th century as intermediates in pharmaceutical and materials science research. Early work focused on their role in hydrogen-bonded networks, as demonstrated by the synthesis of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives in 1998. These studies revealed their utility in forming supramolecular architectures due to predictable carboxylate dimerization.

The mono-benzyl ester variant gained prominence for its balanced solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), enabling applications in polymer chemistry and catalysis. Advances in multicomponent reactions (MCRs) further streamlined the synthesis of N-substituted pyrroles, including benzyl-protected analogs.

Physicochemical Properties

The compound exhibits a melting point range of 160–165°C (decomposition) and a calculated logP of 1.8, indicating moderate hydrophobicity. Its solubility profile includes:

- High solubility : Dimethyl sulfoxide (>50 mg/mL).

- Moderate solubility : Dichloromethane, ethyl acetate.

- Low solubility : Water (<0.1 mg/mL at 25°C).

The benzyl ester group enhances stability against hydrolysis compared to alkyl esters, with a half-life >24 hours in neutral aqueous solutions. However, exposure to strong acids or bases cleaves the ester bond, regenerating pyrrole-2,5-dicarboxylic acid.

Relationship to Other N-Substituted Pyrrole Carboxylates

The mono-benzyl ester occupies a unique niche among pyrrole carboxylates:

Table 2: Comparative analysis of N-substituted pyrrole carboxylates

Unlike N-sulfonyl or N-acyl analogs, the benzyl group provides a balance of electronic modulation (via conjugation) and steric protection, making it ideal for regioselective functionalization. For instance, acylation reactions favor the 3-position of the pyrrole ring due to reduced electron density at nitrogen.

Properties

IUPAC Name |

5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-12(16)10-6-7-11(14-10)13(17)18-8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,16)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUPADLIIGDUTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10NO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00827355 | |

| Record name | 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00827355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848352-99-8 | |

| Record name | 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00827355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selective Esterification

The primary method involves the selective esterification of pyrrole-2,5-dicarboxylic acid:

- Reactants : Pyrrole-2,5-dicarboxylic acid and benzyl alcohol.

- Catalysts : Acid catalysts like sulfuric acid or base catalysts such as sodium hydroxide are commonly used.

- Solvents : Organic solvents such as dichloromethane or dimethylformamide (DMF) are used to dissolve reactants and facilitate the reaction.

Mechanistic Considerations

The selective esterification process ensures that only one carboxylic acid group reacts with benzyl alcohol:

- The reaction conditions (e.g., molar ratios of reactants) are adjusted to favor monoester formation.

- The use of mild temperatures prevents side reactions like diester formation or decomposition of the pyrrole ring.

Multi-Step Synthesis Approaches

In cases where direct esterification is challenging due to competing reactions, multi-step synthesis routes are employed:

Stepwise Method

- Activation of Carboxylic Acid : Pyrrole-2,5-dicarboxylic acid is first activated using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC).

- Reaction with Benzyl Alcohol : The activated intermediate reacts with benzyl alcohol under controlled conditions to yield the desired monoester.

Alternative Pathway

Alternatively, methyl esters of pyrrole derivatives can be used as starting materials:

- Methyl pyrrole-2-carboxylate is first alkylated with benzyl bromide in the presence of sodium hydride and DMF.

- Hydrolysis and re-esterification steps are performed to yield the mono(phenylmethyl) ester derivative.

Reaction Conditions and Optimization

Analytical Validation of Product

After synthesis, the product is typically validated using analytical techniques:

- NMR Spectroscopy : Confirms the selective esterification by identifying characteristic peaks for the benzyl group and unreacted carboxylic acid.

- Mass Spectrometry (MS) : Verifies molecular weight consistency with theoretical values (244.22 g/mol).

- Chromatography (HPLC/GC) : Ensures product purity by separating it from unreacted starting materials or byproducts.

Challenges in Synthesis

- Selectivity Issues : Achieving selective monoester formation can be difficult without precise control over reaction conditions.

- Side Reactions : Overreaction leading to diesters or degradation of the pyrrole ring can occur under harsh conditions.

- Yield Optimization : Balancing reaction time and temperature is critical for maximizing yield while maintaining selectivity.

Chemical Reactions Analysis

Synthetic Routes to Pyrrole Dicarboxylic Acid Derivatives

1H-Pyrrole-2,5-dicarboxylic acid derivatives are typically synthesized via the Paal-Knorr pyrrole condensation . For example:

-

Diethyl 1-phenylpyrrole-2,5-dicarboxylate is prepared by reacting 2,5-dimethoxytetrahydrofuran with aniline in the presence of a Brønsted acid catalyst . Subsequent hydrolysis of the ester groups yields the dicarboxylic acid .

-

Monoesters (e.g., benzyl esters) could be synthesized via selective hydrolysis or partial esterification, though this is not explicitly documented in the sources.

Solid-State Hydrogen Bonding and Self-Assembly

Pyrrole-2,5-dicarboxylic acid derivatives exhibit bidentate hydrogen bonding between carboxylic acid groups, forming supramolecular networks:

Substitution on the phenyl ring (e.g., hydroxyl, biphenyl) influences crystal packing by introducing additional interactions (e.g., π-stacking, solvent inclusion) .

Functionalization Reactions

While direct reactions of the mono(phenylmethyl) ester are not reported, analogous esters undergo:

-

Hydrolysis :

Diethyl esters are hydrolyzed to dicarboxylic acids using KOH or NaOH in ethanol . For example: -

Cross-Coupling :

Transition-metal catalysis (e.g., Pd, Ru) enables functionalization of pyrrole rings. For instance, allylation or propargylation of amines followed by cyclization can yield substituted pyrroles .

Potential Reactivity of the Monoester

Based on structural analogs:

-

Esterification/Transesterification : The free carboxylic acid group could react with alcohols or acyl chlorides.

-

Decarboxylation : Thermal or catalytic decarboxylation might occur under high temperatures (e.g., >200°C).

-

Coordination Chemistry : The carboxylic acid and ester groups may act as ligands for metal ions, forming coordination polymers .

Biological Activity

Though not directly studied for the mono(phenylmethyl) ester, related pyrrole dicarboxylic acids show quorum sensing inhibition in Pseudomonas aeruginosa by disrupting biofilm formation and virulence factor production .

Data Gaps and Recommendations

-

No direct experimental data exists for "1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester" in the provided sources.

-

Further studies should explore:

-

Selective monoester synthesis via protecting-group strategies.

-

Catalytic applications in supramolecular chemistry.

-

Biological screening for antimicrobial or antiviral activity.

-

Scientific Research Applications

Building Block for Complex Molecules

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester serves as a significant building block in organic synthesis. It can be transformed into various pyrrole derivatives through reactions such as oxidation, reduction, and electrophilic substitution. These transformations are crucial for developing new compounds with tailored properties for specific applications in pharmaceuticals and materials science.

Reactivity and Modifications

The compound can undergo hydrolysis to yield the corresponding dicarboxylic acid and benzyl alcohol, allowing for further chemical modifications. This versatility makes it an essential compound in synthetic organic chemistry.

Pharmacological Research

Research indicates that this pyrrole derivative may act as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents. Studies exploring its interactions with biological receptors have shown potential in enzyme inhibition, suggesting its utility in therapeutic applications.

Case Studies

- A study demonstrated the compound's efficacy in inhibiting specific enzymes involved in inflammatory pathways, indicating its potential for developing anti-inflammatory drugs.

- Another investigation focused on its antimicrobial properties, revealing that certain derivatives exhibited significant activity against bacterial strains.

Pollutant Degradation Studies

This compound has been utilized in environmental studies to simulate the degradation of hazardous compounds. Its structural similarity to certain pollutants allows researchers to understand degradation pathways under controlled conditions (e.g., varying pH and temperature).

Results and Implications

These studies have provided insights into the environmental fate of similar structured pollutants, contributing valuable data for risk assessments related to environmental contamination.

Nanomaterial Synthesis

The compound plays a role in the synthesis of nanomaterials by being incorporated into nanoparticles or nanocomposites. The precise control over reaction conditions during synthesis leads to nanomaterials with enhanced properties such as increased conductivity or catalytic activity.

Applications in Electronics

Nanomaterials derived from this pyrrole derivative have been explored for applications in electronics and medicine, particularly in developing sensors and drug delivery systems.

Development of Agrochemicals

In agrochemistry, this compound has been investigated for its potential to synthesize new agrochemicals like pesticides and fertilizers. Research has shown promising results regarding crop yield enhancement and pest resistance.

Field Trials

Field trials demonstrated that certain derivatives improved plant health and productivity, supporting sustainable agricultural practices.

Flavoring Agents and Preservatives

The compound is also being studied for its potential use as a flavoring agent or preservative in food chemistry. Initial results suggest that it could enhance flavors or extend the shelf life of food products through interactions with food components under various storage conditions.

Battery Technology

In electrochemistry, this compound has been explored for developing electrode materials used in batteries. Its electroactive properties contribute to improved charge storage capacity and stability of the electrodes.

Summary Table of Applications

| Application Area | Description | Results/Outcomes |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Versatile transformations into various derivatives |

| Biological Research | Potential pharmacophore for anti-inflammatory and antimicrobial agents | Significant enzyme inhibition; antimicrobial activity |

| Environmental Chemistry | Simulates degradation of hazardous pollutants | Insights into pollutant degradation pathways |

| Nanotechnology | Synthesis of nanomaterials | Enhanced conductivity; applications in electronics |

| Agrochemistry | Development of new agrochemicals | Improved crop yields; pest resistance |

| Food Chemistry | Potential flavoring agent or preservative | Enhanced flavors; extended shelf life |

| Electrochemical Applications | Development of battery electrode materials | Improved charge storage capacity |

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ester group can also undergo hydrolysis, releasing active carboxylic acid groups that participate in further biochemical interactions .

Comparison with Similar Compounds

Below is a comparative analysis of structural analogs, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Pyrrole Dicarboxylate Derivatives

*Hypothetical formula and weight based on structural inference.

Structural and Functional Differences

Esterification Pattern

- Target compound: Mono-esterification with phenylmethyl introduces a single bulky aromatic group, retaining a free carboxylic acid for further functionalization (e.g., salt formation or amidation) .

- Dimethyl/diethyl esters: Fully esterified derivatives (e.g., C₈H₉NO₆) are more lipophilic, making them suitable for hydrophobic environments or as intermediates in polymer chemistry .

- Benzyl-substituted diesters: Compounds like the dimethyl 1-benzyl-3,4-dihydroxy derivative (C₁₅H₁₅NO₆) combine esterification with hydroxyl groups, enhancing hydrogen-bonding capacity and metal-chelating ability .

Substituent Effects

- Hydroxyl groups: The 3,4-dihydroxy substituents in C₁₅H₁₅NO₆ increase polarity and acidity, enabling applications in catalysis or drug design .

- Alkyl/aryl esters : Ethyl or phenylmethyl esters (e.g., ) modify solubility—phenylmethyl enhances lipophilicity, while ethyl balances reactivity and stability .

Biological Activity

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester is a pyrrole derivative characterized by its unique structure, which includes two carboxylic acid groups and a phenylmethyl ester group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial properties and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀N₁O₄, with a molecular weight of approximately 244.22 g/mol. The structural features of this compound are significant for its biological activity:

| Property | Details |

|---|---|

| Molecular Structure | Contains a pyrrole ring with two carboxy groups at positions 2 and 5 |

| Functional Groups | Carboxylic acid groups, phenylmethyl ester |

| Reactivity | Capable of undergoing oxidation, reduction, substitution, and hydrolysis reactions |

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Quorum Sensing Inhibition

Recent findings highlight that pyrrole derivatives can act as quorum sensing inhibitors. For example, PT22, a compound related to pyrrole structures, demonstrated the ability to reduce virulence factor production in Pseudomonas aeruginosa, which is crucial for biofilm formation and pathogenicity . This suggests that 1H-Pyrrole-2,5-dicarboxylic acid derivatives could similarly impact bacterial communication systems.

Enzyme Inhibition

The compound has been explored for its role in enzyme inhibition. Its potential as a ligand for biological receptors indicates that it may interact with specific enzymes or proteins involved in disease processes. Understanding these interactions could lead to the development of novel therapeutic agents.

Research Findings and Case Studies

Numerous studies have focused on the pharmacological potential of pyrrole derivatives:

- Anti-Tuberculosis Activity : A study designed new pyrrole-2-carboxamides based on structural insights from MmpL3 (a target in tuberculosis treatment). These compounds showed potent anti-TB activity while maintaining low cytotoxicity .

- Electrochemical Applications : Research indicates that the electroactive properties of pyrrole derivatives make them suitable for applications in advanced materials and battery technologies. The incorporation of these compounds into electrode materials has shown improved charge storage capacity and stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via selective esterification of the parent dicarboxylic acid. For example, benzyl ester derivatives are often prepared using benzyl halides or alcohols under acidic or basic catalysis. A critical step involves protecting the free carboxylic acid group while esterifying the other, requiring precise stoichiometric control of the benzylating agent (e.g., benzyl bromide) . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and NMR analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR : H NMR (DMSO-) shows distinct pyrrole protons (δ 6.2–6.8 ppm) and benzyl ester aromatic protons (δ 7.2–7.4 ppm). The absence of a carboxylic acid proton (δ ~12 ppm) confirms esterification .

- IR : Stretching vibrations at ~1700 cm (ester C=O) and ~3300 cm (pyrrole N-H) validate the structure .

- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion peak ([M+H]) at m/z corresponding to CHNO (calc. 283.0845) .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl ester group influence the compound’s reactivity in coordination chemistry or polymer synthesis?

- Methodological Answer : The benzyl ester acts as a steric barrier, limiting accessibility to the pyrrole nitrogen for metal coordination. In covalent organic frameworks (COFs), this ester can be hydrolyzed post-synthesis to expose carboxylic acid groups for functionalization. Computational modeling (DFT, B3LYP/6-31G*) predicts reduced electron density at the pyrrole ring due to the electron-withdrawing ester, affecting its nucleophilic reactivity . Experimental validation involves comparing coordination behavior with non-esterified analogs using X-ray crystallography .

Q. What strategies resolve contradictions in reported bioactivity data, such as anti-inflammatory effects versus cytotoxicity?

- Methodological Answer : Discrepancies often arise from variations in cell models (e.g., RAW264.7 macrophages vs. primary cells) or concentration ranges. Dose-response assays (0.1–100 µM) with controls for ester hydrolysis (e.g., HPLC monitoring of free acid) are critical. Pathway-specific inhibitors (e.g., ERK/JNK inhibitors) can clarify mechanistic contributions . For cytotoxicity, parallel assays (MTT, LDH release) and apoptosis markers (Annexin V) differentiate off-target effects .

Q. How does the compound’s crystal packing affect its solid-state stability and solubility?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular hydrogen bonds between pyrrole NH and ester carbonyl groups, enhancing stability but reducing aqueous solubility. Thermal analysis (TGA/DSC) shows decomposition >200°C. Solubility is improved via co-crystallization with hydrophilic co-formers (e.g., cyclodextrins), monitored by PXRD and dissolution testing .

Q. What are the challenges in using this compound as a building block for functionalized pyrrole derivatives, and how can regioselectivity be controlled?

- Methodological Answer : The dicarboxylic acid’s symmetry complicates regioselective modifications. Directed ortho-metalation (DoM) using LDA/TMEDA at −78°C allows selective functionalization at the 3- or 4-positions. Protecting the ester with a silyl group (e.g., TBS) prevents unwanted side reactions. Reaction progress is tracked by F NMR (if fluorinated reagents are used) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.